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Compound of Interest

Compound Name: Ethyl Nonanoate

Cat. No.: B092252 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopic data for ethyl nonanoate. It is intended for researchers, scientists,

and professionals in the field of drug development and chemical analysis, offering a detailed

examination of the compound's structural features through spectroscopic methodologies.

Introduction to Ethyl Nonanoate
Ethyl nonanoate, also known as ethyl pelargonate, is the fatty acid ethyl ester of nonanoic

acid.[1] It is recognized for its characteristic fruity, wine-like odor and is used as a flavoring and

fragrance agent.[1] Its molecular formula is C11H22O2, and its structure consists of an eleven-

carbon chain with an ethyl ester functional group.[2] Spectroscopic analysis is crucial for the

structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a sample. For ethyl nonanoate, both ¹H and ¹³C NMR are employed

to identify the different chemical environments of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of ethyl nonanoate exhibits distinct signals corresponding to the

various proton environments in the molecule. The chemical shifts (δ) are reported in parts per

million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: ¹H NMR Data for Ethyl Nonanoate in CDCl₃
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Signal Assignment
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

-CH₂-O- (Ethyl) 4.12 Quartet 7.1

-CH₂-C=O 2.28 Triplet

-CH₂-CH₂-C=O 1.62 Quintet

-(CH₂)₅- 1.25 Multiplet

-CH₃ (Ethyl) 1.25 Triplet 7.1

-CH₃ (Nonanoate) 0.88 Triplet

Data sourced from ChemicalBook.[3]

The ¹³C NMR spectrum provides information on the carbon skeleton of ethyl nonanoate. Due

to the low natural abundance of the ¹³C isotope, broadband proton decoupling is typically used

to simplify the spectrum, resulting in a single peak for each unique carbon atom.[4]

Table 2: ¹³C NMR Data for Ethyl Nonanoate in CDCl₃[5]

Carbon Atom Assignment Chemical Shift (ppm)

C=O 173.80

-O-CH₂- 60.13

-CH₂-C=O 34.45

-(CH₂)₅- 31.94, 29.36, 29.27, 25.10

-CH₂-CH₃ (Nonanoate) 22.75

-O-CH₂-CH₃ 14.32

-CH₃ (Nonanoate) 14.12

Note: The specific assignment of the methylene carbons in the long alkyl chain can be

challenging without further 2D NMR experiments.
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of ethyl nonanoate shows

characteristic absorption bands for its ester functional group and alkyl chain.

Table 3: FTIR Spectroscopic Data for Ethyl Nonanoate

Wavenumber (cm⁻¹) Vibration Type Functional Group

~2953 Asymmetric Stretch C-H (sp³)

~2925 Asymmetric Stretch C-H (sp³)

~2855 Symmetric Stretch C-H (sp³)

~1740 Stretch C=O (Ester)

~1465 Bend C-H (sp³)

~1375 Bend C-H (sp³)

~1180 Stretch C-O (Ester)

Note: These are characteristic absorption frequencies for aliphatic esters. Specific values can

vary slightly based on the experimental conditions.

Experimental Protocols
A general protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like ethyl
nonanoate is as follows:

Sample Preparation: Dissolve 5-25 mg of ethyl nonanoate for ¹H NMR or 50-100 mg for ¹³C

NMR in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a

clean NMR tube.[6] Ensure the sample is free of any solid particles by filtering it through a

Pasteur pipette with a glass wool plug.[7]

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field

is shimmed to improve its homogeneity.[8]
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Data Acquisition:

For ¹H NMR, a quick scan is typically sufficient.[8]

For ¹³C NMR, a higher number of scans (e.g., 64 or more) and a longer repetition time are

necessary due to the lower sensitivity of the ¹³C nucleus.[8][9] Broadband proton

decoupling is applied to simplify the spectrum.[4]

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For

¹H NMR, the signals are integrated to determine the relative number of protons.

For a liquid sample such as ethyl nonanoate, the following FTIR protocols are common:

Sample Preparation:

Neat Liquid (Salt Plates): A drop of the liquid sample is placed between two IR-transparent

salt plates (e.g., NaCl or KBr) to create a thin film.[10]

Attenuated Total Reflectance (ATR): A drop of the liquid sample is placed directly onto the

ATR crystal (e.g., diamond or zinc selenide).[11][12]

Instrument Setup: A background spectrum of the empty sample holder (or clean salt

plates/ATR crystal) is recorded.[13]

Data Acquisition: The sample is placed in the instrument, and the IR spectrum is recorded.

Multiple scans are averaged to improve the signal-to-noise ratio.[14]

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Visualization of Spectroscopic Data and Workflow
The following diagrams illustrate the relationship between the spectroscopic data and the

molecular structure of ethyl nonanoate, as well as a typical experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.chemicalbook.com/SpectrumEN_123-29-5_1HNMR.htm
https://kpu.pressbooks.pub/organicchemistry/chapter/6-7-13c-nmr-spectroscopy/
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-Nonanoate
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://nmr.chem.umn.edu/samprep.html
https://www.scribd.com/document/353354403/Experiment-1-Instructions
https://chem.uiowa.edu/sites/chem.uiowa.edu/files/2024-03/AV400-13C.pdf
https://www.researchgate.net/post/How_to_prepare_a_liquid_sample_for_FTIR_spectrum
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://jascoinc.com/learning-center/theory/spectroscopy/fundamentals-ftir-spectroscopy/sampling/
https://pccl.chem.ufl.edu/sample-preparation-ft-ir-atr/
https://pccl.chem.ufl.edu/sample-preparation-ft-ir-atr/
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.benchchem.com/product/b092252#spectroscopic-data-of-ethyl-nonanoate-nmr-and-ir
https://www.benchchem.com/product/b092252#spectroscopic-data-of-ethyl-nonanoate-nmr-and-ir
https://www.benchchem.com/product/b092252#spectroscopic-data-of-ethyl-nonanoate-nmr-and-ir
https://www.benchchem.com/product/b092252#spectroscopic-data-of-ethyl-nonanoate-nmr-and-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b092252?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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